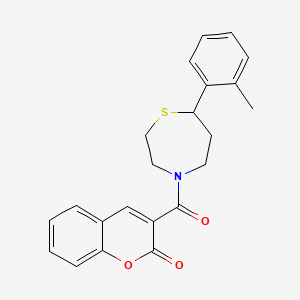![molecular formula C19H22N2O2 B2921721 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(3-phenylpropyl)urea CAS No. 2097924-87-1](/img/structure/B2921721.png)
3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(3-phenylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(3-phenylpropyl)urea” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Molecular Structure Analysis
The molecular structure of the compound involves a benzofuran core, which is a fused ring system that combines a benzene ring and a furan ring . The benzofuran moiety in the compound is substituted with a urea group and a phenylpropyl group .Applications De Recherche Scientifique
Synthesis and Biological Activities
5-Lipoxygenase Inhibitory Activities
Compounds structurally related to benzofuran derivatives have been synthesized and evaluated for their 5-lipoxygenase inhibitory activities. Studies found that certain benzofuran hydroxamic acids are potent inhibitors of the enzyme, suggesting their potential in treating conditions associated with 5-lipoxygenase, such as inflammation. The most potent inhibitors demonstrated significant in vitro and in vivo activities, indicating the therapeutic potential of these compounds in diseases where the 5-lipoxygenase pathway plays a crucial role (Ohemeng et al., 1994).
Potential Anticancer Agents
Research on 1-aryl-3-(2-chloroethyl) ureas and their derivatives, derived from 4-phenylbutyric acid and alkylanilines, revealed their cytotoxicity against human adenocarcinoma cells in vitro. These compounds showed comparable or superior cytotoxicity to chlorambucil, a known anticancer drug, highlighting their potential as novel anticancer agents (Gaudreault et al., 1988).
Antimicrobial Activities of Benzofuran Derivatives
The synthesis of benzofuran aryl ureas and carbamates has been reported, with these compounds being screened for antimicrobial activities. This research demonstrates the potential of benzofuran derivatives in developing new antimicrobial agents, contributing to the fight against resistant microbial strains (Kumari et al., 2019).
DNA-Topoisomerase Inhibition for Anticancer Therapy
New series of asymmetric ureas and thioureas were synthesized and evaluated for their cytotoxic effects and ability to inhibit DNA topoisomerases, enzymes crucial for DNA replication. These compounds exhibited promising antiproliferative action, indicating their potential as anticancer drugs (Esteves-Souza et al., 2006).
Orientations Futures
Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, “3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(3-phenylpropyl)urea” and similar compounds could potentially be explored for their antimicrobial properties in future research.
Mécanisme D'action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
It is known that benzofuran derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some benzofuran derivatives have been found to inhibit the growth of cancer cells, suggesting that they may interfere with cell division or survival pathways .
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that multiple pathways are affected . These could include pathways related to cell growth and survival, oxidative stress response, and viral replication, among others.
Pharmacokinetics
The bioavailability of benzofuran derivatives has been a target of recent compounds, with improvements allowing for once-daily dosing . This suggests that these compounds can be effectively absorbed and distributed within the body, metabolized to exert their effects, and eventually excreted.
Result of Action
Based on the known activities of benzofuran derivatives, the compound may induce changes in cell growth and survival, potentially leading to the death of cancer cells or the inhibition of bacterial or viral replication .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of benzofuran derivatives .
Propriétés
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-19(20-12-6-9-15-7-2-1-3-8-15)21-13-16-14-23-18-11-5-4-10-17(16)18/h1-5,7-8,10-11,16H,6,9,12-14H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOMEEPHBQGYKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
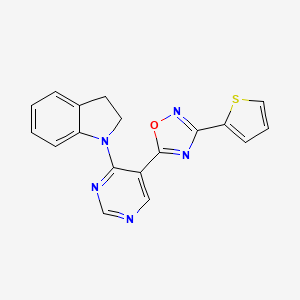

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-cyclohexylurea](/img/structure/B2921643.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide](/img/structure/B2921648.png)
![Diethyl 2-(4-ethoxyphenyl)-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B2921649.png)
![Methyl 3-oxo-2,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6-carboxylate](/img/no-structure.png)
![2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2921651.png)
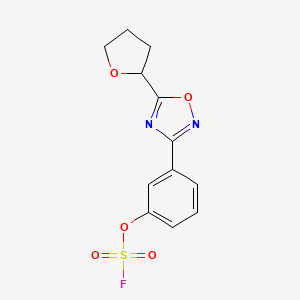
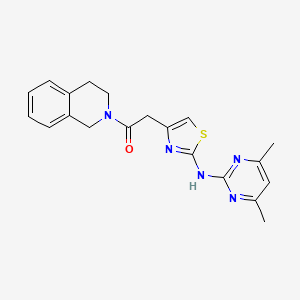

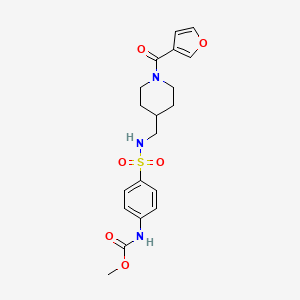
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B2921658.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2921659.png)
